2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol
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Overview
Description
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol typically involves the condensation reaction between 2-(3-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 6-iodo-2-aminophenol. The reaction is carried out in an organic solvent such as ethanol or methanol, often in the presence of a catalyst like glacial acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium azide, potassium cyanide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Azides, nitriles
Scientific Research Applications
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, it may interact with cellular membranes, disrupting their integrity and causing cell death .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol
- (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol
- (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol
Uniqueness
2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol is unique due to the presence of both the benzoxazole and iodo functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H12ClIN2O2 |
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Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C20H12ClIN2O2/c21-14-5-1-3-12(9-14)20-24-17-10-15(7-8-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H |
InChI Key |
KQNVAAHBKYXJQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)I)O |
Origin of Product |
United States |
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